molecular formula C14H13Cl2NO2S B14226560 N-(3,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide

N-(3,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B14226560
M. Wt: 330.2 g/mol
InChI Key: RUFWDWSOJLKNKQ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a dichlorophenyl ring and a dimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of efficient purification techniques, such as recrystallization or chromatography, ensures the isolation of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

    N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea: Known for its herbicidal properties.

    3,4-Dichloromethylphenidate: A potent stimulant with applications in neuropharmacology.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: Studied for its potential biological activities.

Uniqueness: N-(3,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dichlorophenyl ring and a dimethylbenzenesulfonamide moiety allows for versatile applications in various scientific and industrial fields.

Properties

Molecular Formula

C14H13Cl2NO2S

Molecular Weight

330.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H13Cl2NO2S/c1-9-3-4-10(2)14(7-9)20(18,19)17-11-5-6-12(15)13(16)8-11/h3-8,17H,1-2H3

InChI Key

RUFWDWSOJLKNKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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